![molecular formula C22H22N4O4S B2373477 3-({[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde CAS No. 1286451-89-5](/img/structure/B2373477.png)
3-({[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde
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Description
3-({[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
This compound is involved in the synthesis of various complex organic structures. For instance, it participates in Biginelli-type cyclocondensation reactions to form tetrahydro-pyrimidines with potential uses in different chemical processes and possibly medicinal chemistry (El-hamouly, El-Khamry, & Abbas, 2006). Similar synthesis methods lead to the creation of new pyrazolo-pyrido-pyrimidine derivatives with varied applications in chemical research and development (Abdullah El-Assiery, Sayed, & Fouda, 2004).
Antimicrobial and Antitumor Activity
Compounds derived from this chemical have been evaluated for antimicrobial and anticancer properties. For example, novel bis-α,β-unsaturated ketones, nicotinonitrile, and pyrazolo[3,4-b]pyridine derivatives synthesized using similar compounds have shown promising antimicrobial evaluation results (Altalbawy, 2013). Additionally, various pyrazole derivatives, including those derived from 3-({[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde, have shown potential as anticancer agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Role in Organic Chemistry
In organic chemistry, this compound serves as a precursor or intermediary in the formation of various complex molecules. It is involved in the synthesis of diverse heterocyclic compounds with potential applications in pharmaceuticals and materials science (Rahmouni et al., 2016). Its role in these synthesis processes highlights its versatility and importance in chemical research.
Biomedical Applications
In the field of biomedical research, derivatives of this compound have been studied for their potential in regulating inflammatory diseases and other biomedical applications. For instance, some derivatives have shown promising results in docking studies, indicating their potential in medicinal chemistry (Ryzhkova, Ryzhkov, & Elinson, 2020).
properties
IUPAC Name |
3-[[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylmethyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-4-26-20-19(14(2)24-26)23-22(25(21(20)28)11-17-6-5-9-30-17)31-13-16-10-15(12-27)7-8-18(16)29-3/h5-10,12H,4,11,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXAGESKYTQMCCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC4=C(C=CC(=C4)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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